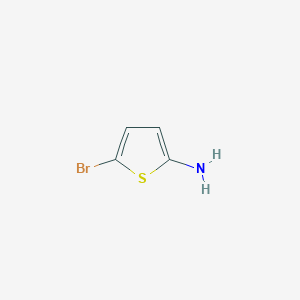

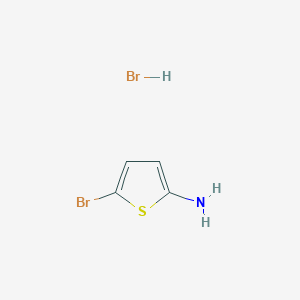

5-Bromothiophen-2-amine

Overview

Description

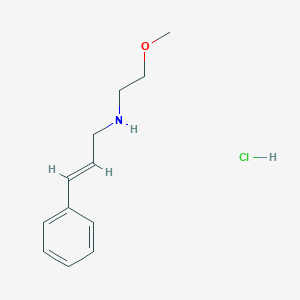

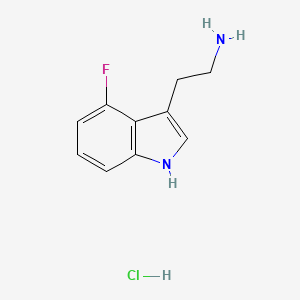

5-Bromothiophen-2-amine is a chemical compound with the CAS Number: 1159882-51-5 . It has a molecular weight of 178.05 and its IUPAC name is 5-bromo-2-thienylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4BrNS/c5-3-1-2-4(6)7-3/h1-2H,6H2 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 249.4±20.0 °C and a predicted density of 1.828±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications

Halogen Migration and Amination

- Halogen Migration and Amination in Reactions of Halogeno Derivatives of Five-Membered Hetarenes : This study discusses the bromine migration and amination in reactions involving halogeno derivatives of five-membered hetarenes, including 5-Bromothiophen-2-amine. It highlights the mechanism of transbromination and formation of aminated products, which is crucial in organic synthesis and pharmaceutical research (Plas et al., 2010).

Synthesis of Novel Compounds

- Efficient Synthesis of Novel Thieno[3,2-b]-, [2,3-c]- and [3,2-c]pyridones : This research focuses on the synthesis of novel thieno[3,2-b]-, [2,3-c]-, and [3,2-c]pyridones by coupling bromothiophenes with terminal alkynes. The study is significant for the development of new chemical compounds with potential applications in material science and pharmaceuticals (Iaroshenko et al., 2013).

Spasmolytic Activity and Structural Studies

- Design, Synthesis, and Spasmolytic Activity of Thiophene-Based Derivatives : This research details the synthesis of novel thiophene-based derivatives and their spasmolytic activity. It includes insights into the structural and electronic properties of these compounds, contributing to medicinal chemistry and drug design (Rasool et al., 2020).

Amination Techniques

- Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling : The study presents a method for synthesizing diarylamines in the thiophene series, a crucial process in the development of organic compounds for various applications (Begouin et al., 2005).

Catalytic Reactions and Mechanistic Insights

- Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis : This paper discusses the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, providing insights into reaction mechanisms that are fundamental to organic synthesis (Ahmad et al., 2019).

Mechanism of Action

Target of Action

It is often used as a building block in the synthesis of various organic compounds, suggesting that its targets could vary depending on the specific compound it is incorporated into .

Mode of Action

5-Bromothiophen-2-amine is frequently used in Suzuki–Miyaura cross-coupling reactions . In these reactions, it acts as a boron reagent, participating in carbon–carbon bond-forming reactions . The compound interacts with its targets through a process of oxidative addition and transmetalation .

Biochemical Pathways

As a component in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It is suggested to have high gi absorption and is considered bbb permeant . Its lipophilicity is indicated by a Log Po/w (iLOGP) of 2.04 .

Result of Action

As a building block in organic synthesis, its effects would largely depend on the specific compounds it is incorporated into .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in Suzuki–Miyaura cross-coupling reactions, the success of the reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of the organoboron reagents used in these reactions, including this compound, is generally environmentally benign .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It has been used as a building block in the synthesis of various organic compounds . The bromine atom in 5-Bromothiophen-2-amine can act as a good leaving group, making it a useful intermediate in organic synthesis .

Molecular Mechanism

It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in organic synthesis

Properties

IUPAC Name |

5-bromothiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-1-2-4(6)7-3/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZXKIHSMKEBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride](/img/structure/B3086471.png)

![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/structure/B3086485.png)

amine hydrochloride](/img/structure/B3086506.png)

![6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3086539.png)

![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B3086571.png)